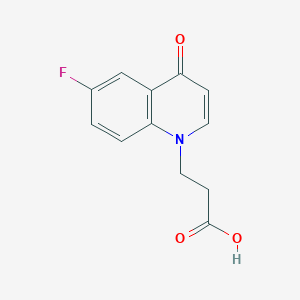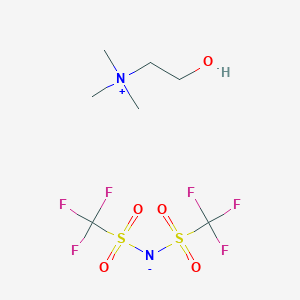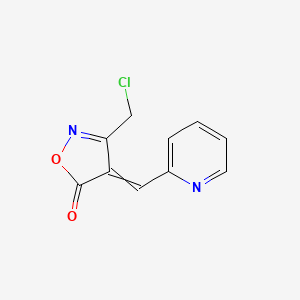
3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one
説明
3-(Chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Heterocyclic Compounds
A major application of this chemical involves its role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, the reaction of methyl 3-arylamino-2-benzoylaminopropenoates with phosphorus oxychloride leads to the formation of bis-oxazolones, demonstrating the compound's utility in generating heterocyclic structures with potential biological activity (Singh, Singh, & Singh, 1999). Similarly, its use in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution has been shown, highlighting its versatility in creating novel heterocycles (Palamarchuk et al., 2019).
Catalyst Development
This compound has also found applications in catalysis, particularly in enhancing the efficiency and flexibility of lanthanide-based catalysts for enantioselective reactions. The development of new pyridine-2,6-bis(oxazoline) ligands from the reaction of related compounds demonstrates its role in creating effective catalytic systems for asymmetric synthesis, offering high enantioselectivity and the ability to easily obtain opposite enantiomers by changing the catalytic metal (Desimoni et al., 2005).
Green Chemistry Applications
Moreover, this chemical serves as an intermediate in green chemistry applications, such as the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the production of Dexlansoprazole. This process highlights the modification of traditional synthetic routes to enhance their environmental friendliness through improved atom economy and reduced waste generation (Gilbile, Bhavani, & Vyas, 2017).
Molecular Docking Studies
Additionally, compounds derived from this chemical have been subjected to molecular docking studies to evaluate their potential as anticancer and antimicrobial agents. This includes the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which have shown promising results against various cancer cell lines and pathogenic strains, indicating the compound's relevance in the discovery of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
特性
IUPAC Name |
3-(chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-9-8(10(14)15-13-9)5-7-3-1-2-4-12-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBAXRVRVCMWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180037 | |
| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-(2-pyridinylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142199-73-2 | |
| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-(2-pyridinylmethylene)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-(2-pyridinylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


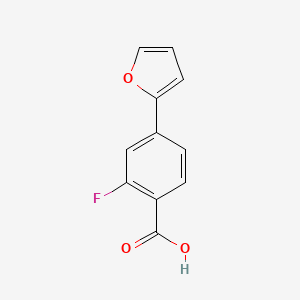
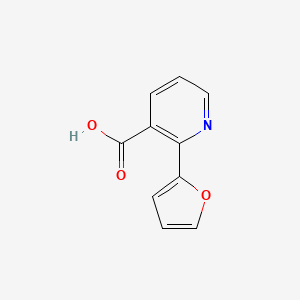
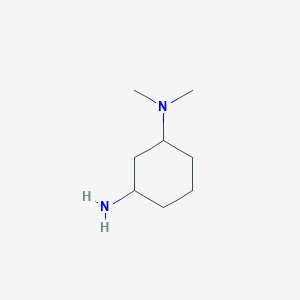

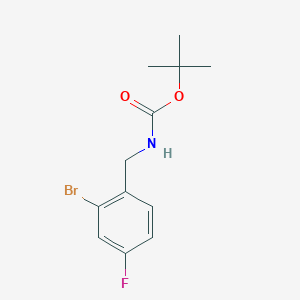
![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)
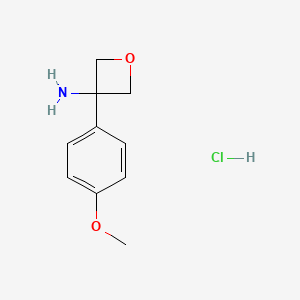
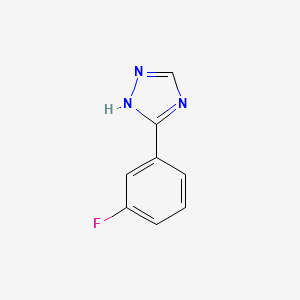
![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)
